N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine
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Overview
Description
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine is a compound that combines the structural features of acridine and thiazole. Acridine derivatives are known for their broad range of biological activities, including anticancer, antimicrobial, and antiviral properties . Thiazole derivatives also exhibit diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial effects . The combination of these two moieties in a single compound can potentially enhance its biological activity and therapeutic potential.
Preparation Methods
The synthesis of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine typically involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the thiazole ring. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and acridine rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to the inhibition of cancer cell proliferation . The compound’s thiazole moiety may also contribute to its biological activity by interacting with specific molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
N-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]acridin-9-amine can be compared with other similar compounds, such as:
Acridine derivatives: These compounds share the acridine core and exhibit similar DNA intercalation properties.
Thiazole derivatives: These compounds have the thiazole ring and show diverse biological activities.
Thiazacridine compounds: These are structurally related compounds that combine acridine and thiazole moieties and have been studied for their anticancer properties. The uniqueness of this compound lies in its combined structural features, which may enhance its biological activity and therapeutic potential compared to individual acridine or thiazole derivatives.
Properties
CAS No. |
72307-67-6 |
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Molecular Formula |
C23H17N3S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-acridin-9-yl-4-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C23H17N3S/c1-15-10-12-16(13-11-15)21-14-27-23(25-21)26-22-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)22/h2-14H,1H3,(H,24,25,26) |
InChI Key |
VDQWEYZBYKXWBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
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